molecular formula C26H25NO4 B1310847 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid CAS No. 269398-81-4

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

Cat. No. B1310847
M. Wt: 415.5 g/mol
InChI Key: YOSGJRFPFRIFNX-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

1. Preparation of Enantiomerically Pure Fmoc-Protected α-Amino Acids

The compound has been used in the preparation of enantiomerically pure Fmoc-protected amino acids. Heating diastereoisomerically pure N-acylsultams with allyl alcohol/Ti(OR)4 yields carboxylic acids that can be hydrolyzed under nonbasic conditions to give pure Fmoc-protected amino acids (Oppolzer & Lienard, 1992).

2. Solid-Phase Syntheses of β2- and β2/β3-Peptides

This compound facilitates the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

3. Development of Self-Assembled Structures for Material Science

It has been instrumental in the self-assembly of modified amino acids, leading to controlled morphological changes in structures at the supramolecular level, useful in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

4. Synthesis of Differentially Protected Azatryptophan Derivatives

The compound is used in synthesizing azatryptophan derivatives, significant for peptide-based drug discovery (Nimje et al., 2020).

5. Synthesis of Cyclodepsipeptides

It aids in synthesizing cyclodepsipeptides, cyclic peptides with diverse biological activities and pharmaceutical applications (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

6. Photophysical Characterization and Bioimaging

This compound has been used in the linear photophysical characterization and bioimaging of water-soluble fluorene derivatives (Morales et al., 2010).

Safety And Hazards

This involves studying the safety profile of the compound, including its toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves predicting or suggesting future research directions, such as potential applications of the compound, modifications to improve its properties, etc.


properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSGJRFPFRIFNX-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

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